molecular formula C23H29NO B13798740 10,11-Dihydro-5-(2-(1-methyl-2-piperidyl)ethyl)-5H-dibenzo(a,d)cyclohepten-5-ol CAS No. 67195-30-6

10,11-Dihydro-5-(2-(1-methyl-2-piperidyl)ethyl)-5H-dibenzo(a,d)cyclohepten-5-ol

Cat. No.: B13798740
CAS No.: 67195-30-6
M. Wt: 335.5 g/mol
InChI Key: CSTOWSPJSWAWAI-UHFFFAOYSA-N
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Description

10,11-Dihydro-5-(2-(1-methyl-2-piperidyl)ethyl)-5H-dibenzo(a,d)cyclohepten-5-ol is a complex organic compound that belongs to the class of dibenzocycloheptenes. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10,11-Dihydro-5-(2-(1-methyl-2-piperidyl)ethyl)-5H-dibenzo(a,d)cyclohepten-5-ol typically involves multi-step organic reactions. The starting materials are usually aromatic compounds that undergo various transformations such as alkylation, cyclization, and reduction.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Various substitution reactions can occur, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while reduction could produce alcohols.

Scientific Research Applications

10,11-Dihydro-5-(2-(1-methyl-2-piperidyl)ethyl)-5H-dibenzo(a,d)cyclohepten-5-ol has been studied for various applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems.

    Medicine: Explored for its therapeutic potential in treating certain conditions.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets in the body. It may bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets would depend on the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

  • 10,11-Dihydro-5H-dibenzo(a,d)cyclohepten-5-ol
  • 5-(2-(1-methyl-2-piperidyl)ethyl)-5H-dibenzo(a,d)cyclohepten-5-ol

Uniqueness

10,11-Dihydro-5-(2-(1-methyl-2-piperidyl)ethyl)-5H-dibenzo(a,d)cyclohepten-5-ol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a dibenzocycloheptene core with a piperidyl side chain makes it a compound of interest for various research applications.

Properties

CAS No.

67195-30-6

Molecular Formula

C23H29NO

Molecular Weight

335.5 g/mol

IUPAC Name

2-[2-(1-methylpiperidin-2-yl)ethyl]tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ol

InChI

InChI=1S/C23H29NO/c1-24-17-7-6-10-20(24)15-16-23(25)21-11-4-2-8-18(21)13-14-19-9-3-5-12-22(19)23/h2-5,8-9,11-12,20,25H,6-7,10,13-17H2,1H3

InChI Key

CSTOWSPJSWAWAI-UHFFFAOYSA-N

Canonical SMILES

CN1CCCCC1CCC2(C3=CC=CC=C3CCC4=CC=CC=C42)O

Origin of Product

United States

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